N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-3-carboxamide
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Overview
Description
3-Benzofurancarboxamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)- is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzofuran ring fused with a benzodioxin moiety, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzofurancarboxamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)- typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzofurancarboxylic acid derivatives. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base. The reaction is carried out under controlled pH conditions using aqueous sodium carbonate (Na₂CO₃) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Benzofurancarboxamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen, using alkyl or aryl halides
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Alkyl or aryl halides in the presence of a base like NaH or K₂CO₃.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: N-substituted derivatives of the original compound
Scientific Research Applications
3-Benzofurancarboxamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential antibacterial and enzyme inhibitory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzofurancarboxamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial activity or enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
Uniqueness
3-Benzofurancarboxamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)- is unique due to its specific structural combination of a benzofuran ring and a benzodioxin moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
951894-73-8 |
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Molecular Formula |
C17H13NO4 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C17H13NO4/c19-17(13-10-22-14-4-2-1-3-12(13)14)18-11-5-6-15-16(9-11)21-8-7-20-15/h1-6,9-10H,7-8H2,(H,18,19) |
InChI Key |
KZNJRAGLNNYSGS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=COC4=CC=CC=C43 |
Origin of Product |
United States |
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